7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
Overview
Description
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been synthesized and studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. The compound has also been found to activate the adenosine A1 receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, the compound has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, the compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride in lab experiments is its diverse pharmacological properties. The compound has been found to exhibit anti-inflammatory, analgesic, anti-cancer, anti-tumor, and anti-viral activities, making it a valuable tool for studying various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to develop more potent and selective analogs of the compound for use in various diseases. Additionally, the compound could be studied for its potential use in combination therapies with other drugs. Finally, the compound could be studied for its potential use as a diagnostic tool for various diseases.
Scientific Research Applications
7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to exhibit significant pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, anti-tumor, and anti-viral activities. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
7,7-dimethyl-4,5,6,8-tetrahydro-1H-pyrazolo[4,3-c]azepine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-9(2)3-8-7(4-10-6-9)5-11-12-8;;/h5,10H,3-4,6H2,1-2H3,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBDJMKBTQMAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CNC1)C=NN2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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